N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and fluorophenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro oxides or other oxidized derivatives.
Reduction: Formation of N2-Benzyl-N4-(2-fluorophenyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N2-Benzyl-N4-phenyl-5-nitropyrimidine-2,4,6-triamine: Similar structure but lacks the fluorine atom.
N2-Benzyl-N4-(2-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but contains a chlorine atom instead of fluorine.
N2-Benzyl-N4-(2-methylphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
N2-Benzyl-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H15FN6O2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O2/c18-12-8-4-5-9-13(12)21-16-14(24(25)26)15(19)22-17(23-16)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22,23) |
InChI Key |
QMODTPWYVUXJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.